molecular formula C11H12N4O B1475841 3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 2098009-30-2

3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B1475841
CAS RN: 2098009-30-2
M. Wt: 216.24 g/mol
InChI Key: HDGARUBCWLIQBK-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole, commonly referred to as 3-A5P-1,2,4-OD, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of oxadiazole, a five-membered ring structure containing two nitrogen and three oxygen atoms. 3-A5P-1,2,4-OD is a versatile compound that has been studied for its various applications in the fields of chemistry, biochemistry and medicine.

Scientific Research Applications

Antimicrobial Applications

A significant portion of research on compounds structurally related to 3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole focuses on their antimicrobial properties. For instance, Desai and Dodiya (2014) synthesized and characterized a series of derivatives, demonstrating significant antibacterial and antifungal activities against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The statistical analysis indicated a significant correlation between compound structure and antimicrobial efficacy Desai & Dodiya, 2014. Similar findings were reported by Dodiya, Shihory, and Desai (2012), who synthesized a closely related series of compounds, again noting pronounced antimicrobial activity Dodiya, Shihory, & Desai, 2012.

Anticancer Applications

Research into the anticancer properties of oxadiazole derivatives, including structures akin to this compound, has yielded promising results. Maftei et al. (2016) described the synthesis and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anticancer activity. One compound exhibited significant potency with a mean IC50 value of 5.66 μM across a panel of 12 cell lines, although most others showed minor or no activity Maftei et al., 2016. Furthermore, Krolenko, Vlasov, and Zhuravel (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, revealing strong antimicrobial activity, indicating their potential for further exploration as antibacterial agents Krolenko, Vlasov, & Zhuravel, 2016.

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-4-13-9(3-1)11-14-10(15-16-11)5-8-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGARUBCWLIQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=NOC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
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3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

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